2-(Methoxymethyl)-2-methylbutanal

Description

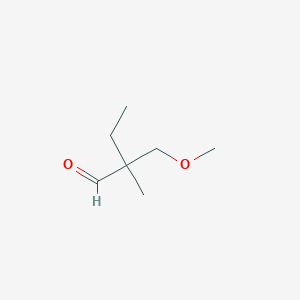

2-(Methoxymethyl)-2-methylbutanal is a branched-chain aldehyde featuring a methoxymethyl substituent at the second carbon of a butanal backbone. This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the ether group and aldehyde functionality, which influence its reactivity, solubility, and sensory characteristics. These compounds are critical in food, fragrance, and pharmaceutical industries due to their low odor thresholds and synergistic interactions with other aldehydes .

Properties

CAS No. |

1936261-68-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-(methoxymethyl)-2-methylbutanal |

InChI |

InChI=1S/C7H14O2/c1-4-7(2,5-8)6-9-3/h5H,4,6H2,1-3H3 |

InChI Key |

CKGFNOICOMMDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(COC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-2-methylbutanal can be achieved through several methods. One common approach involves the reaction of 2-methylbutanal with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane. This reaction typically proceeds under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2-methylbutanal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methoxymethyl)-2-methylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-2-methylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxymethyl group may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Methoxymethyl)-2-methylbutanal with related aldehydes:

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₇H₁₄O₂ | Aldehyde, Ether | Branched chain with methoxymethyl group |

| 2-Methylbutanal | C₅H₁₀O | Aldehyde | Branched chain (methyl at C2) |

| 3-Methylbutanal | C₅H₁₀O | Aldehyde | Branched chain (methyl at C3) |

| 2-Methylpropanal | C₄H₈O | Aldehyde | Branched chain (methyl at C2) |

| Benzaldehyde | C₇H₆O | Aldehyde, Aromatic ring | Planar aromatic structure |

| 2-Hydroxy-3-methylbutanal | C₅H₁₀O₂ | Aldehyde, Hydroxyl | Hydroxyl group at C2, methyl at C3 |

Key Observations :

Sensory and Olfactory Properties

Aldehydes are pivotal in flavor profiles due to their low odor thresholds. Comparative findings include:

Notes:

- Synergy in Mixtures : 2-Methylbutanal and 3-methylbutanal exhibit a 29.29% threshold reduction when mixed, enhancing nutty/malty aromas . The methoxymethyl group in this compound may amplify such effects due to increased polarity.

- Masking Effects : Benzaldehyde’s cyclic structure antagonizes branched aldehydes like 2-methylpropanal, raising thresholds by 148.20% .

Research Findings and Gaps

- Synergistic Mechanisms : Feller’s additive model shows that structural similarity (e.g., 2-methylbutanal and 3-methylbutanal) drives synergy, while dissimilarity (e.g., benzaldehyde vs. 2-methylpropanal) causes masking .

- Data Limitations : Direct studies on this compound are sparse. Computational modeling or GC-MS analyses are recommended to validate its sensory and chemical behavior.

Biological Activity

2-(Methoxymethyl)-2-methylbutanal, a branched-chain aldehyde, is recognized for its potential biological activities. This compound has been studied for various applications in the fields of chemistry and biology, particularly concerning its effects on cellular processes and interactions with biological systems.

- Molecular Formula : C7H16O2

- Molecular Weight : 132.20 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C(C)(C)C(=O)COC

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as a flavoring agent and its effects on human health. Key areas of focus include:

- Antimicrobial Properties : Research indicates that certain aldehydes, including this compound, exhibit antimicrobial activity against various bacterial strains. This property is particularly relevant in food preservation and safety.

- Flavoring Agent : The compound is noted for its pleasant aroma, making it a candidate for use in food and fragrance industries. Its sensory attributes have been evaluated in various studies, highlighting its potential to enhance flavor profiles.

Antimicrobial Activity

A study conducted on the antimicrobial properties of volatile compounds found that this compound demonstrated significant activity against common foodborne pathogens. The results indicated that at certain concentrations, this compound could inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Listeria monocytogenes | 10 | 10 |

Flavor Profile Analysis

In another study focusing on flavor compounds in processed foods, this compound was identified as a significant contributor to the overall aroma profile of certain dairy products. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds.

| Sample Type | Concentration (µg/kg) | Key Flavor Notes |

|---|---|---|

| Cream Cheese | 250 | Creamy, sweet |

| Yogurt | 300 | Fruity, fresh |

| Processed Cheese | 200 | Nutty, buttery |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Cell Membrane Interaction : Similar to other aldehydes, it is hypothesized that this compound interacts with microbial cell membranes, leading to increased permeability and subsequent cell death.

- Flavor Perception Pathways : As a flavor compound, it likely engages with olfactory receptors, influencing taste perception and potentially modulating appetite or food intake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.